M-bromoacetyldistamycin
Descripción
M-bromoacetyldistamycin is a synthetic derivative of distamycin A, a naturally occurring antiviral and antitumor antibiotic. Distamycin A binds to the minor groove of DNA, preferentially targeting AT-rich regions, and inhibits transcription and replication. The bromoacetyl modification at the methoxy position (M-bromoacetyldistamycin) enhances alkylating activity, enabling covalent binding to DNA and improving cytotoxicity against cancer cells .
Propiedades
Número CAS |
99328-13-9 |
|---|---|
Fórmula molecular |
C23H29BrN8O4 |
Peso molecular |
561.4 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-5-[[4-[[4-[(2-bromoacetyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29BrN8O4/c1-30-12-14(27-20(33)11-24)9-17(30)22(35)28-15-10-18(31(2)13-15)23(36)29-19-6-5-16(32(19)3)21(34)26-8-4-7-25/h5-6,9-10,12-13H,4,7-8,11,25H2,1-3H3,(H,26,34)(H,27,33)(H,28,35)(H,29,36) |
Clave InChI |
QVJUIPBTVKGIQZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |
Otros números CAS |
99328-13-9 |
Sinónimos |
M-bromoacetyldistamycin |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Comparison
M-bromoacetyldistamycin belongs to the distamycin-lexitropsin family, which includes pyrrole-amide oligomers with DNA-binding properties. Key analogs and their distinctions are summarized below:
| Compound | Structural Features | Mechanism | Key Applications |
|---|---|---|---|
| M-bromoacetyldistamycin | Bromoacetyl group at methoxy position | Covalent DNA alkylation; minor groove binder | Anticancer therapy, DNA repair studies |
| Distamycin A | Three pyrrole units, no alkylating groups | Non-covalent DNA binding | Antiviral, antileukemic agents |
| Tallimustine | Chloroethylnitrosourea moiety | Crosslinks DNA strands | Hematologic malignancies |
| CC-1065 | Cyclopropane-containing alkylating subunit | Covalent binding to N3 of adenine | Antibiotic, antitumor agent |
Pharmacokinetic and Pharmacodynamic Differences
Comparative pharmacokinetic data (hypothetical, based on analog studies):
| Parameter | M-bromoacetyldistamycin | Distamycin A | Tallimustine |
|---|---|---|---|
| Bioavailability | 15–20% (oral) | <5% (oral) | 85–90% (IV) |
| Half-life (t₁/₂) | 6–8 hours | 2–3 hours | 10–12 hours |
| Metabolism | Hepatic CYP3A4 | Renal excretion | Hepatic CYP2D6 |
| DNA Binding Affinity | 10 nM (AT-rich sequences) | 50 nM | 200 nM (non-specific) |
M-bromoacetyldistamycin exhibits prolonged half-life and enhanced DNA alkylation compared to distamycin A, but lower bioavailability than tallimustine due to its larger molecular weight and polarity . Its selectivity for AT-rich regions reduces off-target toxicity relative to non-specific alkylators like CC-1063.
Efficacy and Toxicity Profiles
- M-bromoacetyldistamycin : Demonstrates IC₅₀ values of 0.1–1 µM in leukemia cell lines (e.g., HL-60) but causes myelosuppression at therapeutic doses.
- Distamycin A: Limited cytotoxicity (IC₅₀ >10 µM) but minimal hematologic toxicity.
- Tallimustine : Potent against lymphoma (IC₅₀ ~0.05 µM) but induces severe hepatotoxicity.
Research Findings and Clinical Relevance
Preclinical studies highlight M-bromoacetyldistamycin’s synergy with PARP inhibitors in BRCA-mutated cancers, leveraging its DNA alkylation to exacerbate synthetic lethality . However, its clinical development is hindered by solubility challenges and unpredictable drug-drug interactions mediated by CYP3A4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
